Fenbendazole-amine Hydrochloride

Catalog No.
S1790562
CAS No.
1448346-29-9
M.F
C13H12ClN3S
M. Wt
277.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenbendazole-amine Hydrochloride

CAS Number

1448346-29-9

Product Name

Fenbendazole-amine Hydrochloride

IUPAC Name

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride

Molecular Formula

C13H12ClN3S

Molecular Weight

277.77

InChI

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H

SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl

Synonyms

5-Phenylsulfanyl-1H-benzoimidazol-2-ylamine hydrochloride

Possible Research Areas:

Here are some potential areas where Fenbendazole amine hydrochloride might be explored in scientific research, though confirmation of its use requires further investigation:

  • Drug Development: Fenbendazole amine hydrochloride could be a potential intermediate or precursor in the synthesis of new anthelmintic drugs. Researchers might be investigating its properties to develop more potent or targeted antiparasitic medications [].
  • Alternative Delivery Methods: Modification of the Fenbendazole molecule through creation of a salt form like the amine hydrochloride could be a strategy to improve its solubility or absorption for specific delivery methods. This could be relevant for research on topical formulations or targeted drug delivery systems [].
  • In Vitro Studies: Fenbendazole amine hydrochloride might be used in in vitro (laboratory) studies to investigate the mechanism of action of Fenbendazole against parasitic worms. This could involve isolating the compound and testing its effects on worm motility or other physiological processes [].

Fenbendazole-amine Hydrochloride is a derivative of fenbendazole, a broad-spectrum benzimidazole anthelmintic primarily used to treat parasitic infections in animals. It has gained attention for its potential applications in human medicine due to its moderate toxicity profile and ability to disrupt microtubule dynamics in cancer cells. The chemical structure of Fenbendazole-amine Hydrochloride is represented by the formula C13H12ClN3SC_{13}H_{12}ClN_{3}S, indicating the presence of chlorine, nitrogen, and sulfur atoms that contribute to its biological activity and pharmacological properties .

  • Condensation Reaction: This step typically involves reacting 5-chloro-2-nitroaniline with sodium thiophenolate to form 5-thiophenyl-2-nitroaniline.
  • Reduction Reaction: The nitro compound undergoes reduction to yield 4-thiophenyl o-phenylenediamine.
  • Cyclization Reaction: This final step entails mixing the diamine with N-(trichloromethyl) methyl carbamate, leading to the formation of Fenbendazole .

These reactions are characterized by their mild conditions and straightforward operation, making them suitable for industrial production.

Fenbendazole-amine Hydrochloride exhibits significant biological activity, particularly as a microtubule destabilizing agent. It disrupts microtubule dynamics, which is crucial for cell division, thereby inducing apoptosis in cancer cells. Studies have shown that it modulates multiple cellular pathways, including the activation of p53 and downregulation of glucose transporters like GLUT, affecting metabolic processes in cancer cells . Its low toxicity profile makes it a candidate for repurposing in cancer therapy.

The synthesis methods for Fenbendazole-amine Hydrochloride are efficient and environmentally friendly. The process begins with:

  • Condensation: Reacting 5-chloro-2-nitroaniline with sodium thiophenolate in n-propanol under nitrogen atmosphere.
  • Reduction: Utilizing Raney nickel for catalytic hydrogenation to convert the nitro group to an amine.
  • Cyclization: Employing N-(trichloromethyl) methyl carbamate as a cyclization agent to form the final product .

This method minimizes waste and avoids byproducts like ammonium chloride, making it economically viable.

Fenbendazole-amine Hydrochloride is primarily used in veterinary medicine as an anthelmintic agent against gastrointestinal parasites. Its potential applications extend to human medicine, particularly in oncology, where it may serve as an adjunct treatment for certain cancers due to its ability to induce cell cycle arrest and apoptosis in malignant cells . Additionally, its safety profile allows for exploration in various therapeutic contexts.

Research has indicated that Fenbendazole-amine Hydrochloride interacts with multiple cellular pathways, influencing cell cycle progression and metabolic processes. Interaction studies have demonstrated that its antitumor effects are mediated through:

  • Disruption of Microtubule Dynamics: Leading to mitotic arrest.
  • Modulation of Gene Expression: Affecting pathways related to apoptosis and cell survival.
  • Alteration of Glucose Metabolism: Resulting from downregulation of glucose transporters .

These interactions highlight its multifaceted role in cellular biology.

Several compounds share structural and functional similarities with Fenbendazole-amine Hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
AlbendazoleBenzimidazoleAnthelminticBroader spectrum against nematodes and cestodes
MebendazoleBenzimidazoleAnthelminticEffective against a wide range of intestinal worms
ThiabendazoleBenzimidazoleAntifungal/AnthelminticAlso exhibits antifungal properties
OxfendazoleBenzimidazoleAnthelminticUsed primarily in livestock

Fenbendazole-amine Hydrochloride is unique due to its dual potential as both an anthelmintic and an anticancer agent, distinguishing it from other benzimidazoles that primarily target parasitic infections without significant anti-cancer activity.

Dates

Modify: 2023-08-15

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